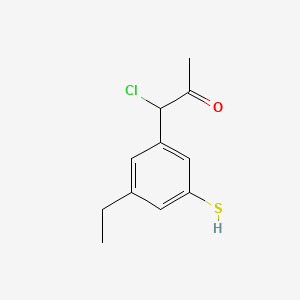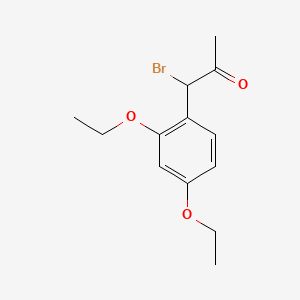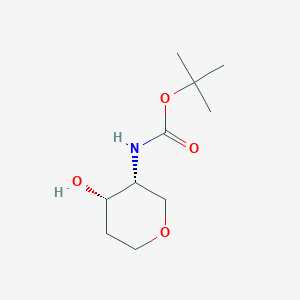
4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity The presence of the oxathiolane ring introduces sulfur and oxygen atoms into the structure, which can impart unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE typically involves the introduction of the adamantane group into an oxathiolane framework. One common method involves the reaction of adamantane derivatives with suitable sulfur and oxygen-containing reagents under controlled conditions. For instance, the reaction of adamantane with sulfur dioxide and an oxidizing agent can yield the desired oxathiolane compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the adamantane core .
Wissenschaftliche Forschungsanwendungen
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the oxathiolane ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of viral replication or the disruption of microbial cell walls, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: A well-known antiviral compound with a similar adamantane core.
Rimantadine: Another antiviral agent that shares structural similarities with amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.
Uniqueness
4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties not found in other adamantane derivatives.
Eigenschaften
Molekularformel |
C13H20O3S |
|---|---|
Molekulargewicht |
256.36 g/mol |
IUPAC-Name |
4-(1-adamantyl)oxathiolane 2,2-dioxide |
InChI |
InChI=1S/C13H20O3S/c14-17(15)8-12(7-16-17)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12H,1-8H2 |
InChI-Schlüssel |
IRFFHCFBVIKSHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C4COS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
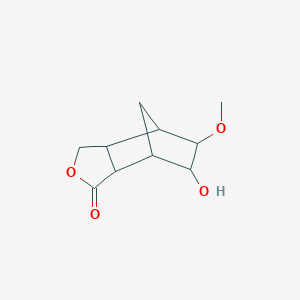
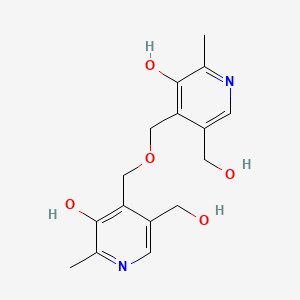
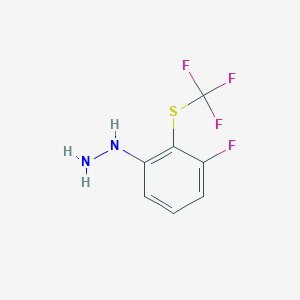
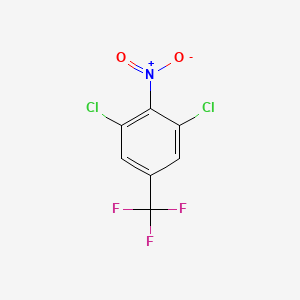
![6-Bromo-8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14038011.png)
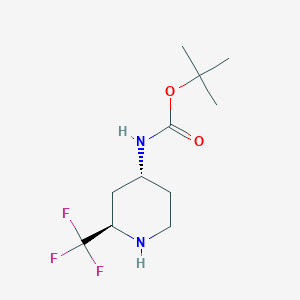

![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
